molecular formula C12H16N2OS2 B6062574 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6062574
M. Wt: 268.4 g/mol
InChI Key: BYDXZQMKPNTVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a heterocyclic compound that has been widely used in scientific research as a tool to investigate the mechanisms of action of various biological processes. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondrial dysfunction in various diseases.

Mechanism of Action

2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain in mitochondria. By inhibiting complex I, 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one disrupts the production of ATP, which leads to mitochondrial dysfunction and oxidative stress. This can lead to cell death and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptotic pathways, and the inhibition of mitochondrial respiration. 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce neurodegeneration in animal models, which has led to its use as a tool to study the mechanisms of neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one in laboratory experiments is its potency as an inhibitor of mitochondrial complex I. This makes it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases. However, the use of 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one can also be limited by its toxicity, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for research involving 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one, including the development of new inhibitors of mitochondrial complex I, the investigation of the role of mitochondrial dysfunction in various diseases, and the identification of new therapeutic targets for the treatment of neurodegenerative diseases. Additionally, the use of 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one in combination with other drugs and therapies may provide new insights into the mechanisms of action of these treatments.

Synthesis Methods

2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 2-amino-4-methyl-5-pentylthieno[2,3-d]pyrimidine with thiophenol in the presence of a base, such as potassium carbonate. The resulting product can then be purified using standard techniques, such as column chromatography.

Scientific Research Applications

2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one has been used extensively in scientific research to investigate the role of mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one has also been used to study the mechanisms of action of various drugs, such as amphetamines and cocaine.

properties

IUPAC Name

6-methyl-3-pentyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS2/c1-3-4-5-6-14-11(15)9-7-8(2)17-10(9)13-12(14)16/h7H,3-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDXZQMKPNTVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(NC1=S)SC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-pentyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

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